1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1378754-34-7
VCID: VC5185633
InChI: InChI=1S/C10H8FN3O2/c1-7-4-5-13(12-7)10-3-2-8(14(15)16)6-9(10)11/h2-6H,1H3
SMILES: CC1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Molecular Formula: C10H8FN3O2
Molecular Weight: 221.191

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole

CAS No.: 1378754-34-7

Cat. No.: VC5185633

Molecular Formula: C10H8FN3O2

Molecular Weight: 221.191

* For research use only. Not for human or veterinary use.

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole - 1378754-34-7

Specification

CAS No. 1378754-34-7
Molecular Formula C10H8FN3O2
Molecular Weight 221.191
IUPAC Name 1-(2-fluoro-4-nitrophenyl)-3-methylpyrazole
Standard InChI InChI=1S/C10H8FN3O2/c1-7-4-5-13(12-7)10-3-2-8(14(15)16)6-9(10)11/h2-6H,1H3
Standard InChI Key XBOLYRIEQCSFJU-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name 1-(2-fluoro-4-nitrophenyl)-3-methylpyrazole reflects its substitution pattern:

  • A pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) forms the core structure.

  • A methyl group (-CH3_3) is attached to the pyrazole ring at the 3-position.

  • A 2-fluoro-4-nitrophenyl group (a benzene ring with fluorine at the 2-position and a nitro group at the 4-position) is bonded to the pyrazole’s 1-position .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H8FN3O2\text{C}_{10}\text{H}_{8}\text{FN}_{3}\text{O}_{2}
Molecular Weight221.19 g/mol
XLogP3-AA (LogP)2.2
Hydrogen Bond Acceptors4
Rotatable Bonds1

Spectroscopic and Computational Data

The compound’s SMILES notation (CC1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F\text{CC1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F}) and InChIKey (XWSIOZRQTUSIGV-UHFFFAOYSA-N\text{XWSIOZRQTUSIGV-UHFFFAOYSA-N}) provide unambiguous identifiers for computational modeling . Spectroscopic characterization typically involves:

  • NMR: 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions.

  • Mass Spectrometry: Exact mass of 221.06005467 Da .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole follows multi-step protocols common to pyrazole derivatives:

  • Condensation Reaction: Hydrazines react with α,β-unsaturated carbonyl compounds (e.g., acetylacetone) to form the pyrazole core .

  • Electrophilic Aromatic Substitution: Introduction of the 2-fluoro-4-nitrophenyl group via nitration and fluorination of a pre-functionalized benzene ring .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield Optimization
Pyrazole Ring FormationHydrazine hydrate, ethanol, reflux60–70%
Nitro Group IntroductionHNO3_3, H2_2SO4_4, 0–5°C85–90%
FluorinationSelectfluor®, DMF, 80°C75–80%

Reaction Mechanisms

  • Nucleophilic Substitution: The fluorine atom’s electronegativity activates the phenyl ring for further functionalization.

  • Nitro Group Reduction: Potential conversion to an amine (-NH2_2) for pharmaceutical intermediates .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited solubility in polar solvents (e.g., water) due to the nitro and fluorine groups; soluble in DMSO and DMF .

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the nitro group’s reactivity.

CompoundTarget EnzymeIC50_{50} (µM)
1-(2-Fluoro-4-nitrophenyl)-3-methyl-1H-pyrazoleProtoxNot reported
Acifluorfen (Commercial Herbicide)Protox0.12

Research Gaps and Future Directions

Unexplored Avenues

  • Toxicity Profiling: No in vivo data available for acute or chronic exposure.

  • Structure-Activity Relationships (SAR): Systematic modification of the methyl and nitro groups could enhance bioactivity.

Industrial Applications

  • Pharmaceuticals: Potential as a kinase inhibitor scaffold for anticancer drugs.

  • Materials Science: Fluorinated pyrazoles as precursors for liquid crystals or OLED materials .

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